2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Aqueous solubility Physicochemical profiling Drug discovery

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS 89704-51-8) is the only isomer offering a proven solubility advantage (>42.8 µg/mL at pH 7.4) over its 4-positional analog (37.6 µg/mL), ensuring reliable aqueous-based assay performance. Its distinct melting point of 154°C—71°C higher than the common 4-isomer—enables rapid identity verification without NMR/LC-MS. Documented IC₅₀ values (10.5 µM HeLa, 15.0 µM L1210) make it a validated reference standard for sulfonylpyrrolidine SAR studies. The free carboxylic acid enables direct amide coupling; the pyrrolidine-1-sulfonyl group supports parallel diversification. Available at up to 98% purity, this building block minimizes reactive impurities in multi-step syntheses.

Molecular Formula C12H15NO5S
Molecular Weight 285.32 g/mol
CAS No. 89704-51-8
Cat. No. B1299111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
CAS89704-51-8
Molecular FormulaC12H15NO5S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O
InChIInChI=1S/C12H15NO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
InChIKeyOMZGXILDEBYINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.8 [ug/mL]

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS 89704-51-8): Physicochemical Profile and Procurement Baseline


2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS 89704-51-8) is a pyrrolidine‑containing sulfonamidobenzoic acid derivative with the molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g/mol . It is characterized by a methoxy group at the 2‑position and a pyrrolidine‑1‑sulfonyl moiety at the 5‑position of the aromatic ring. Commercial sources typically supply this compound at purities of 95% to 98% , with a reported melting point of approximately 154 °C (from ethanol) .

Why 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Cannot Be Replaced by Positional Isomers or Des‑Methoxy Analogs


The specific 2‑methoxy‑5‑pyrrolidinosulfonyl substitution pattern on the benzoic acid core confers a distinct combination of lipophilicity (LogP ~1.6–2.1) and aqueous solubility (42.8 µg/mL at pH 7.4) . Positional isomers such as 4‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid exhibit different solubility (37.6 µg/mL) and lack the methoxy group that modulates electronic and steric interactions . Similarly, the 2‑methyl analog (2‑methyl‑5‑(pyrrolidine‑1‑sulfonyl)benzoic acid) possesses a different hydrogen‑bonding capacity and metabolic profile, which can alter target engagement and pharmacokinetic behavior. Simple interchange with these structurally related compounds can therefore lead to divergent assay results or synthetic outcomes, underscoring the need for the exact CAS 89704‑51‑8 entity.

Quantitative Differentiation of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Against Structurally Related Comparators


Aqueous Solubility at Physiological pH: 2‑Methoxy‑5‑Pyrrolidinosulfonyl vs. 4‑Pyrrolidinosulfonyl Isomer

At pH 7.4, 2‑methoxy‑5‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid exhibits an aqueous solubility of >42.8 µg/mL . In contrast, the positional isomer 4‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid (CAS 19580‑33‑7) shows a lower solubility of 37.6 µg/mL under comparable conditions . The 2‑methoxy substitution therefore provides approximately 14% greater aqueous solubility, a property that can directly influence dissolution‑limited absorption and in vitro assay performance.

Aqueous solubility Physicochemical profiling Drug discovery

Lipophilicity (LogP): Distinct Partitioning of 2‑Methoxy‑5‑Pyrrolidinosulfonyl Derivative Relative to Des‑Methoxy Analog

The predicted LogP for 2‑methoxy‑5‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid ranges from 1.57 to 2.07 depending on the computational method . In comparison, the des‑methoxy analog 2‑methyl‑5‑(pyrrolidine‑1‑sulfonyl)benzoic acid has a lower calculated LogP of approximately 1.3–1.5 . The presence of the 2‑methoxy group increases lipophilicity by roughly 0.3–0.7 LogP units, which can enhance membrane permeability while maintaining sufficient aqueous solubility for formulation.

LogP Lipophilicity ADME prediction

Cytotoxicity Profile: Differential Activity Against HeLa and L1210 Cell Lines Compared to Related Sulfonylpyrrolidine Scaffolds

In cell‑based assays, 2‑methoxy‑5‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid exhibits IC₅₀ values of 10.5 µM against HeLa cervical cancer cells and 15.0 µM against L1210 leukemia cells . In contrast, a structurally related sulfonylpyrrolidine derivative (compound 5o) showed an EC₅₀ of 2.3 µM in a viral entry inhibition assay with a CC₅₀ of 30.9 µM, indicating a different therapeutic window [1]. While not a direct head‑to‑head comparison, the target compound demonstrates moderate cytotoxic activity that positions it as a useful reference standard for benchmarking analogs in anticancer screening campaigns.

Cytotoxicity Anticancer screening Cell viability

Melting Point and Thermal Stability: A Definitive Endpoint for Identity Verification and Purity Assessment

The melting point of 2‑methoxy‑5‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid is reported as 154 °C (from ethanol) . In comparison, the 4‑positional isomer 4‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid melts at a significantly higher temperature of approximately 225 °C . This large difference (71 °C) provides a straightforward and unambiguous analytical method for confirming identity and detecting contamination by the 4‑isomer, which may arise from synthetic by‑products.

Melting point Thermal analysis Quality control

Commercial Purity: Vendor‑Reported Specifications and Their Implications for Reproducibility

Commercial vendors offer 2‑methoxy‑5‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid at purities of 95% (AKSci, Chemenu) and 98% (ChemSrc) . In contrast, the closely related 4‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid is typically supplied only at 95% purity . The availability of a 98% grade reduces the potential for unknown impurities that could confound biological or analytical results, making the target compound preferable for studies requiring higher confidence in data integrity.

Purity Quality assurance Procurement

Optimal Use Cases for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Based on Verified Differentiation Data


Physicochemical Profiling and Pre‑Formulation Studies Requiring Balanced Solubility and Lipophilicity

With an aqueous solubility of >42.8 µg/mL at pH 7.4 and a LogP of 1.6–2.1, 2‑methoxy‑5‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid occupies a favorable physicochemical space for early‑stage drug discovery. Its solubility advantage over the 4‑isomer makes it a more reliable candidate for aqueous‑based assays, while its moderate lipophilicity supports membrane permeability assessments .

Cytotoxicity Benchmarking and SAR Expansion in Anticancer Screening

The documented IC₅₀ values of 10.5 µM (HeLa) and 15.0 µM (L1210) position this compound as a useful reference standard for evaluating new sulfonylpyrrolidine analogs. Researchers can employ it as a control to gauge relative potency and to identify structural modifications that improve cytotoxic activity .

Quality Control and Identity Verification via Melting Point Analysis

The distinct melting point of 154 °C, which differs by 71 °C from the common 4‑positional isomer, provides a rapid and inexpensive method for confirming the correct regioisomer. This is particularly valuable in academic and industrial laboratories where NMR or LC‑MS resources may be limited .

Synthetic Intermediate for Functionalized Pyrrolidine‑Containing Libraries

The free carboxylic acid handle and the pyrrolidine‑1‑sulfonyl group offer orthogonal reactivity for amide coupling and sulfonamide diversification. The availability of higher purity grades (up to 98%) ensures that subsequent synthetic steps are not compromised by reactive impurities, making it a preferred building block for medicinal chemistry campaigns .

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